![molecular formula C6H5NO3S2 B105524 Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide CAS No. 94040-09-2](/img/structure/B105524.png)

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide

Overview

Description

Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide is a useful research compound. Its molecular formula is C6H5NO3S2 and its molecular weight is 203.2 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compounds and Pharmaceutical Significance

Isothiazoles, including Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide, represent a notable area within heterocyclic chemistry due to their significant electronic, mechanical, and biological properties. These compounds are pivotal in the development of novel molecular structures with potential pharmaceutical applications. Recent studies have highlighted their role in creating alternative synthetic strategies and exploring new therapeutic potentials, emphasizing their importance in medicinal chemistry and drug design (Alam, 2019).

Structure-Activity Relationships of Thiophene Derivatives

Investigations into thiophene derivatives, closely related to isothiazoles, have provided insights into the structure-activity relationships that govern their biological and therapeutic properties. Although not directly related to Thieno[2,3-d]isothiazoles, these studies offer a framework for understanding how modifications to the thiophene ring can influence the biological activity of these compounds, potentially guiding future research into Thieno[2,3-d]isothiazol derivatives (Drehsen & Engel, 1983).

Neuroprotective Strategies and Molecular Basis

In the context of cerebrovascular stroke, research into neuroprotective agents has explored a variety of compounds, including isothiazole derivatives. These studies aim to identify potential treatments that could prevent secondary cerebral injury following a stroke, suggesting a potential research avenue for this compound in neuroprotection (Karsy et al., 2017).

Green Synthesis and Biological Potential

The exploration of 1,3-thiazolidin-4-ones and their analogs, including isothiazole derivatives, emphasizes the biological potential of these compounds. With a focus on green chemistry approaches for synthesis, these studies underscore the pharmacological importance of Thieno[2,3-d]isothiazol derivatives. They highlight the growing interest in developing these compounds for therapeutic applications, leveraging sustainable synthesis methods to enhance their applicability in medicinal chemistry (Santos et al., 2018).

Photocatalysis and Environmental Applications

Research into photocatalytic processes for environmental remediation has identified potential applications for isothiazole and related derivatives. These compounds may play a role in the degradation of pollutants, offering a method to address environmental challenges through chemical reactions facilitated by light. Such studies suggest the versatility of this compound in environmental science, particularly in the photocatalytic degradation of hazardous substances (Cantau et al., 2007).

Safety and Hazards

Mechanism of Action

Target of Action

Compounds with similar structures, such as thiazoles, have been found to interact with a variety of biological targets, including enzymes, receptors, and proteins .

Mode of Action

It’s worth noting that thiazole derivatives have been reported to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects . These effects are likely the result of the compound’s interaction with its targets, leading to changes in cellular processes.

Biochemical Pathways

Thiazole derivatives have been associated with a variety of biochemical pathways due to their broad spectrum of biological activities .

Result of Action

Thiazole derivatives have been reported to exhibit a wide range of biological activities, which suggests that they may have diverse molecular and cellular effects .

Biochemical Analysis

Biochemical Properties

Thiazoles, the class of compounds it belongs to, have been found to interact with various enzymes, proteins, and other biomolecules . These interactions can influence biochemical reactions in various ways, potentially acting as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotective agents, and antitumor or cytotoxic drug molecules .

Cellular Effects

Thiazole derivatives have been shown to have antiproliferative activity against various cancer cell lines . They can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

Thiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Thieno[2,3-d]pyrimidine-based isomeric complexes, which are related compounds, have been shown to have similar photophysical properties .

Dosage Effects in Animal Models

Thiazole derivatives have been used in various studies, and their effects can vary depending on the dosage .

Metabolic Pathways

Thiazole derivatives are known to interact with various enzymes and cofactors, which could potentially affect metabolic flux or metabolite levels .

Transport and Distribution

Thiazole derivatives can potentially interact with various transporters or binding proteins, which could affect their localization or accumulation .

Subcellular Localization

Thiazole derivatives could potentially be directed to specific compartments or organelles based on any targeting signals or post-translational modifications .

Properties

IUPAC Name |

2-methyl-1,1-dioxothieno[2,3-d][1,2]thiazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5NO3S2/c1-7-6(8)5-4(2-3-11-5)12(7,9)10/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUQLGNGMRNSJNR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(S1(=O)=O)C=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70434878 | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94040-09-2 | |

| Record name | 2-Methylthieno(2,3-d)isothiazol-3(2H)-one 1,1-dioxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094040092 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thieno[2,3-d]isothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70434878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-METHYLTHIENO(2,3-D)ISOTHIAZOL-3(2H)-ONE 1,1-DIOXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WP3SC6ZD4E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

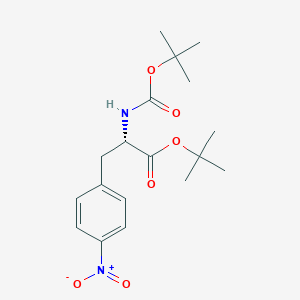

![tert-butyl (2S)-3-(4-aminophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate](/img/structure/B105449.png)

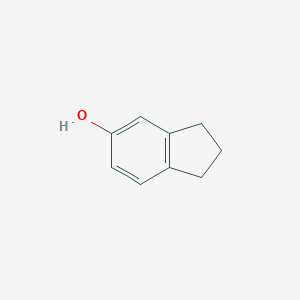

![Benzoic acid, 4-[2-[4-(5-methyl-2-benzoxazolyl)phenyl]ethenyl]-, methyl ester](/img/structure/B105454.png)

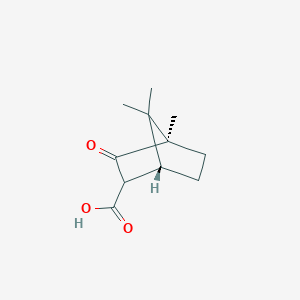

![Tricyclo[4.2.1.02,5]nona-3,7-diene](/img/structure/B105459.png)